3-Oxopentanedioic acid

Description

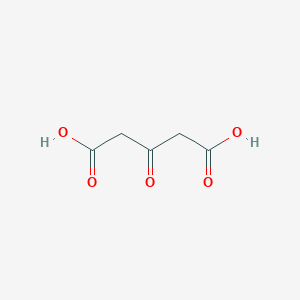

Structure

3D Structure

Properties

IUPAC Name |

3-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTNCQMOKLOUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060252 | |

| Record name | 3-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS], Solid | |

| Record name | Acetonedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

542-05-2 | |

| Record name | 3-Oxopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH7P7WO21P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 °C | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Oxopentanedioic acid IUPAC name and synonyms

An In-depth Technical Guide to 3-Oxopentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Identity: IUPAC Name and Synonyms

The compound with the systematic IUPAC name This compound is a dicarboxylic acid that is also a ketone.[1][2] Due to its structure and historical methods of synthesis, it is known by several common synonyms. Understanding these names is crucial for a comprehensive literature review.

The most prevalent synonyms for this compound include:

Other identifiers include:

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 146.10 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/colorless needles | |

| Melting Point | 133-135 °C (with decomposition) | |

| Boiling Point | 408.4 °C (at 760 mmHg, estimated) | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Solubility | Soluble in water and ethanol. Sparingly soluble in diethyl ether. Insoluble in chloroform (B151607) and benzene. | |

| pKa (25°C) | 3.10 |

Key Experimental Protocols

This compound is a valuable building block in organic synthesis. The following sections provide detailed methodologies for its synthesis, purification, and its application in cornerstone chemical reactions.

Synthesis and Purification

Synthesis from Citric Acid via Dehydration-Decarboxylation

This classic method produces acetonedicarboxylic acid from the readily available starting material, citric acid. The procedure is adapted from Organic Syntheses.[4]

Protocol:

-

Reaction Setup : In a 5-L round-bottomed flask equipped with a mechanical stirrer and placed in an efficient ice-salt bath, add 3 kg of fuming sulfuric acid (containing 20% free sulfur trioxide). Ensure the setup is in a well-ventilated fume hood due to the evolution of carbon monoxide.[4]

-

Cooling : Cool the stirred sulfuric acid to between -5°C and 0°C.[4]

-

Addition of Citric Acid : Gradually add 700 g of finely powdered citric acid to the cooled, stirred fuming sulfuric acid. Regulate the addition rate to maintain the temperature below 0°C until half the citric acid is added, then do not allow the temperature to exceed 10°C for the remainder of the addition. This process typically takes 3-4 hours.[4]

-

Reaction : After the addition is complete, continue stirring until all the citric acid has dissolved.[4]

-

Quenching : Cool the reaction mixture back to 0°C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C. This quenching step takes approximately 2 hours.[4]

-

Isolation : Cool the mixture to 0°C again and rapidly filter the crystalline product through a funnel with a filter plate. Press the crystals firmly to remove as much of the acidic mother liquor as possible. The crude yield of light gray to white acetonedicarboxylic acid is typically 85-90%.[4]

Purification by Recrystallization

For applications requiring high purity, the crude product can be purified.

-

Recrystallization : Dissolve the crude acetonedicarboxylic acid in a minimal amount of hot ethyl acetate.

-

Crystallization : Allow the solution to cool, inducing crystallization of the purified acid.

-

Drying : Filter the crystals and wash them with fresh, cold ethyl acetate. Dry the product thoroughly. When properly purified and dried, the acid is stable for months when stored in a desiccator at room temperature.[4]

Application in Synthesis

Robinson Tropinone (B130398) Synthesis

This renowned biomimetic, one-pot reaction assembles the bicyclic alkaloid tropinone from simple precursors. It is a classic example of a tandem or cascade reaction.[2][5]

Protocol:

-

Reactants : The synthesis involves three key components: succinaldehyde, methylamine, and this compound (acetonedicarboxylic acid).[5]

-

Reaction Conditions : The reactants are combined in an aqueous solution, often buffered to a physiological pH. The use of a calcium salt as a buffer has been reported to improve yields.[5]

-

Reaction Sequence :

-

Methylamine undergoes a nucleophilic addition to succinaldehyde, followed by dehydration to form an imine, which then cyclizes.[5]

-

An intermolecular Mannich reaction occurs between the enolate of acetonedicarboxylic acid and the cyclic iminium ion.[5]

-

A second, intramolecular Mannich reaction follows, leading to the formation of the bicyclic tropane (B1204802) skeleton.[5]

-

-

Decarboxylation : The intermediate tropinedicarboxylic acid readily loses both carboxyl groups as carbon dioxide upon gentle heating or under the reaction conditions, yielding tropinone.

-

Workup and Isolation : The reaction mixture is acidified and concentrated. The tropinone product is then typically isolated via extraction and can be further purified by crystallization of a derivative, such as its dipiperonylidene derivative.[6] The yield for this one-pot synthesis can exceed 90% with modern improvements.[5]

Weiss-Cook Reaction

This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of 3-oxoglutarate (typically as its diester, e.g., dimethyl 3-oxoglutarate) to form a cis-bicyclo[3.3.0]octane-3,7-dione system.[7]

Protocol:

-

Reactants : An α-dicarbonyl compound (e.g., glyoxal (B1671930) or biacetyl) and two equivalents of a dialkyl 3-oxopentanedioate (e.g., dimethyl 1,3-acetonedicarboxylate).[8]

-

Reaction Conditions : The condensation is typically carried out in an aqueous buffer solution, such as aqueous sodium bicarbonate, at a pH of around 8.3.[8]

-

Procedure :

-

A solution of the dialkyl 3-oxopentanedioate is prepared in the aqueous buffer.

-

The α-dicarbonyl compound is added to the stirred solution.

-

The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature, during which the product precipitates.[8]

-

-

Isolation : The solid product is collected by suction filtration, washed, and dried.[8] This reaction is highly effective for synthesizing polyquinane structures.[7]

Metabolic and Biomarker Significance

While this compound (3-oxoglutaric acid) is an isomer of the well-known Krebs cycle intermediate α-ketoglutaric acid (2-oxoglutaric acid), it is not directly involved in this central metabolic pathway.[9] Its clinical significance arises primarily from its role as a microbial metabolite, making it a valuable biomarker for gut dysbiosis.

Elevated urinary levels of 3-oxoglutaric acid are strongly associated with the overgrowth of yeast, particularly Candida albicans, in the gastrointestinal tract.[1][10][11] The proposed relationship is that certain gut microbes, including Candida, produce 3-oxoglutaric acid, which is then absorbed into the bloodstream and excreted in the urine.[10][11] Therefore, its detection in an organic acid test (OAT) can indicate a need for antifungal intervention and gut flora restoration.[10][12]

Caption: Metabolic context and biomarker role of this compound.

References

- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tropinone - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]

- 10. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Organic Acids, Invasive Candida, Clostridia & More With Kurt Woeller, DO — Great Plains Laboratory [mosaicdx.com]

- 12. mosaicdx.com [mosaicdx.com]

The Metabolic Context of 3-Oxoglutaric Acid: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Oxoglutaric acid, a dicarboxylic acid and an isomer of the well-known Krebs cycle intermediate α-ketoglutaric acid (2-oxoglutaric acid), is not a participant in a major metabolic pathway. Instead, its presence and concentration, particularly in urine, are gaining recognition as a significant biomarker for gut dysbiosis, with a notable association with Candida species overgrowth. This technical guide provides a comprehensive overview of the current understanding of 3-oxoglutaric acid's metabolic context, its origins, clinical significance, and the analytical methods used for its quantification. While a dedicated metabolic pathway for 3-oxoglutaric acid is not established, this document will explore its relationship with amino acid catabolism and its production by gut microbiota.

Introduction to 3-Oxoglutaric Acid

3-Oxoglutaric acid (also known as β-ketoglutaric acid or acetonedicarboxylic acid) is a five-carbon dicarboxylic acid. Unlike its isomer, 2-oxoglutaric acid, which is a crucial intermediate in the citric acid cycle, 3-oxoglutaric acid does not play a direct role in central carbon metabolism[1]. Its clinical relevance stems primarily from its use as a urinary biomarker for the detection of microbial imbalances within the gastrointestinal tract[2][3].

Metabolic Origins of 3-Oxoglutaric Acid

The precise metabolic pathways leading to the synthesis of 3-oxoglutaric acid in humans are not well-defined. Current evidence suggests two primary sources: as a byproduct of amino acid metabolism and as a metabolic product of gut microbiota.

Association with Lysine (B10760008) and Tryptophan Metabolism

While not a direct intermediate, the metabolism of the essential amino acids lysine and tryptophan can lead to the production of related dicarboxylic acids. In the inherited metabolic disorder Glutaric Aciduria Type I, defects in the enzyme glutaryl-CoA dehydrogenase lead to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are derived from the catabolism of lysine, hydroxylysine, and tryptophan. It has been proposed that under certain conditions, a side pathway from these amino acid degradation routes could potentially lead to the formation of 3-oxoglutaric acid, although the specific enzymatic steps have not been elucidated.

Below is a simplified diagram illustrating the catabolic pathway of lysine and tryptophan leading to glutaryl-CoA, a precursor to related glutaric acids.

Microbial Production

The most significant source of urinary 3-oxoglutaric acid appears to be the gut microbiota, particularly an overgrowth of yeast such as Candida albicans[2][3]. The specific metabolic pathways within these microorganisms that produce 3-oxoglutaric acid are still under investigation. It is hypothesized that certain yeasts may produce 3-oxoglutaric acid as a fermentation byproduct or through alternative carbon metabolism pathways when utilizing specific substrates in the gut environment.

Clinical Significance

Elevated urinary levels of 3-oxoglutaric acid are primarily interpreted as an indicator of gut dysbiosis, specifically fungal overgrowth[1][3]. This information can be valuable for clinicians in diagnosing and managing conditions related to imbalances in the gut microbiome.

Quantitative Data

The concentration of 3-oxoglutaric acid is typically measured in urine and normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

| Parameter | Specimen | Normal Range | Clinical Significance of Elevated Levels |

| 3-Oxoglutaric Acid | Urine | ≤ 0.11 mmol/mol creatinine[1] | Suggestive of gut dysbiosis, particularly Candida overgrowth. |

| 3-Oxoglutaric Acid | Urine | ≤ 0.33 mmol/mol creatinine[4] | Indicator of yeast and fungal overgrowth. |

Experimental Protocols

The standard method for the analysis of urinary organic acids, including 3-oxoglutaric acid, is gas chromatography-mass spectrometry (GC-MS).

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the extraction, derivatization, and analysis of organic acids from a urine sample.

1. Sample Preparation:

-

Aliquots of urine are normalized based on creatinine concentration.

-

An internal standard (e.g., a stable isotope-labeled organic acid) is added to each sample for quantification.

2. Extraction:

-

Organic acids are extracted from the acidified urine sample using an organic solvent (e.g., ethyl acetate).

-

The extraction is typically performed twice, and the organic layers are combined.

3. Derivatization:

-

The extracted organic acids are dried under a stream of nitrogen.

-

The dried residue is derivatized to increase the volatility and thermal stability of the analytes. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

-

The organic acids are separated based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

5. Data Analysis:

-

The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

Conclusion

3-Oxoglutaric acid serves as a valuable clinical biomarker rather than a central metabolic player. Its strong association with gut dysbiosis, particularly Candida overgrowth, makes it a useful tool for functional medicine and clinical diagnostics. While the precise biochemical pathways for its production, especially by the gut microbiota, require further investigation, its utility in a clinical setting is evident. Future research should focus on elucidating the specific enzymatic reactions and microbial pathways involved in 3-oxoglutaric acid metabolism to further enhance its diagnostic and therapeutic potential.

References

Acetonedicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a dicarboxylic acid with significant applications in organic synthesis and as a building block for various heterocyclic compounds and pharmaceuticals.[1][2][3][4] Its utility in reactions like the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction underscores its importance in the synthesis of complex molecular architectures.[1][2][4] This technical guide provides an in-depth overview of the chemical and physical properties of acetonedicarboxylic acid, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.

Chemical and Physical Properties

Acetonedicarboxylic acid is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored with protection from moisture.[1][5] The compound is unstable in solution and decarboxylates in hot water.[1][4] However, when purified by recrystallization from ethyl acetate (B1210297) and thoroughly dried, it can be stable for an extended period at room temperature in a desiccator.[6]

Table 1: General and Physical Properties of Acetonedicarboxylic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-Oxopentanedioic acid | [2][7] |

| Synonyms | 1,3-Acetonedicarboxylic acid, 3-Oxoglutaric acid, β-Ketoglutaric acid | [1][2][3] |

| CAS Number | 542-05-2 | [2][7] |

| Molecular Formula | C5H6O5 | [1][2] |

| Molecular Weight | 146.10 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133-138 °C (decomposes) | [1][3] |

| Boiling Point | 185.67 °C (rough estimate) | [1][4] |

| Density | 1.2821 - 1.499 g/cm³ (estimate) | [1][2] |

| pKa1 | 3.10 - 3.33 | [1][3] |

| pKa2 | 4.27 | [3] |

Table 2: Solubility of Acetonedicarboxylic Acid

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][5][8] |

| Ethanol | Soluble | [1][8] |

| Diethyl Ether | Sparingly soluble/Slightly soluble | [1][8] |

| Chloroform | Sparingly soluble/Insoluble | [1][8] |

| Ethyl Acetate | Slightly soluble | [8] |

| DMSO | Slightly soluble (with heating) | [1][4] |

| Methanol | Slightly soluble | [1][4] |

| Benzene | Insoluble | [8] |

Spectroscopic Data

Table 3: Spectroscopic Data References for Acetonedicarboxylic Acid

| Spectroscopy | Data Availability/Reference |

| ¹H NMR | Identity confirmed by ¹H-NMR.[5] A study on the decomposition of acetonedicarboxylic acid was monitored by ¹H NMR. |

| ¹³C NMR | Data available in the Human Metabolome Database (HMDB). |

| IR | IR spectra are available on ChemicalBook and SpectraBase.[6] The FTIR spectrum has been recorded on a Bruker IFS 85 A instrument using a KBr-Pellet technique.[1] |

| Mass Spec | GC-MS data is available in the PubChem database.[1] |

| UV-Vis | A study on the (acetonedicarboxylato)copper complex involved UV-visible spectral titrations. The main band for the enol form of the complex was observed at 246 nm. |

Experimental Protocols

The most common and well-documented synthesis of acetonedicarboxylic acid involves the dehydration and decarbonylation of citric acid using fuming sulfuric acid.[1][6] Alternative methods include the use of chlorosulfonic acid.[1][9]

Synthesis of Acetonedicarboxylic Acid from Citric Acid

This protocol is adapted from the procedure described in Organic Syntheses.[6]

Materials:

-

Citric acid (finely powdered)

-

Fuming sulfuric acid (20% free sulfur trioxide)

-

Cracked ice

-

Ethyl acetate

-

5-L round-bottom flask

-

Mechanical stirrer

-

Efficient ice-salt bath

-

Filtros plate or Büchner funnel

Procedure:

Figure 1: Experimental workflow for the synthesis of acetonedicarboxylic acid.

Detailed Steps:

-

Reaction Setup: In a well-ventilated fume hood, equip a 5-L round-bottom flask with a mechanical stirrer. Place 3 kg of fuming sulfuric acid (20% SO₃) into the flask and cool it to -5 °C using an efficient ice-salt bath.[6]

-

Addition of Citric Acid: Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half of the citric acid is added. For the remainder of the addition, the temperature should not exceed 10 °C. This process typically takes 3-4 hours with efficient cooling.[6]

-

Reaction Completion: After the addition is complete, continue stirring until all the citric acid has dissolved, which may take an additional 2-3 hours. The reaction mixture should become a clear brown liquid with minimal gas evolution.[6]

-

Workup: Cool the reaction mixture back down to 0 °C. Slowly add 2.4 kg of finely cracked ice in portions, ensuring the temperature does not rise above 10 °C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30 °C. The addition of ice takes about 2 hours.[6]

-

Isolation: After all the ice has been added, cool the mixture again to 0 °C. Rapidly filter the precipitated acetonedicarboxylic acid using a funnel with a filtros plate. Thoroughly press the crystals and draw them as dry as possible using suction. The product will be light gray to white in color.[6]

-

Purification: To remove residual sulfuric acid, transfer the crystals to a beaker and create a thick paste by stirring with approximately 200-250 mL of ethyl acetate. Filter the crystals again with suction. For a product completely free of sulfuric acid, this washing step can be repeated. The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90% of the theoretical amount).[6]

Chemical Reactions

Acetonedicarboxylic acid exhibits reactivity characteristic of both its ketone and carboxylic acid functional groups.

Thermal Decomposition

When heated above its melting point (around 133-138 °C), acetonedicarboxylic acid decomposes to produce acetone (B3395972) and carbon dioxide.[3] In aqueous solutions, this decomposition occurs in a stepwise manner, with acetoacetic acid as an intermediate. This process is catalyzed by the presence of H+ and other metal ions.[3]

Figure 2: Thermal decomposition pathway of acetonedicarboxylic acid.

Esterification

The carboxylic acid groups of acetonedicarboxylic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[3]

Condensation Reactions

Acetonedicarboxylic acid can undergo self-condensation or condensation with other carbonyl compounds to form more complex molecules.[3] It is a key reactant in the Weiss-Cook reaction for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.[1][4]

Formation of Heterocyclic Compounds

It serves as a versatile building block in the synthesis of various heterocyclic rings.[1][4] For instance, it reacts with phenols under dehydrating conditions to form coumarin (B35378) derivatives.[3]

Applications in Research and Drug Development

Acetonedicarboxylic acid is a valuable precursor in the synthesis of various pharmaceutical compounds.

-

Alkaloid Synthesis: It is famously used in the Robinson tropinone synthesis, a key step in the production of tropane (B1204802) alkaloids.

-

Antiviral Agents: It has been utilized in the synthesis of orally available inhibitors of the hepatitis C virus polymerase.[1][4]

-

Benzodiazepines: It serves as a starting material for the synthesis of certain benzodiazepine (B76468) derivatives.[1][4]

-

Other Pharmaceuticals: It is an important intermediate for drugs such as the anti-inflammatory Zomepirac Sodium and the osteoporosis treatment Strontium Ranelate.

-

Diagnostic Marker: The presence of acetonedicarboxylic acid in human urine can be used as a diagnostic indicator for the overgrowth of certain gut flora, such as Candida albicans.[1][2][4]

Conclusion

Acetonedicarboxylic acid is a fundamentally important dicarboxylic acid with a rich chemistry that enables the synthesis of a wide array of complex organic molecules. Its utility as a building block in the pharmaceutical industry continues to make it a compound of significant interest to researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in a laboratory setting.

References

- 1. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Acetonedicarboxylic acid(542-05-2) IR Spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chemodex.com [chemodex.com]

- 9. acp.copernicus.org [acp.copernicus.org]

The Biological Role of 3-Oxopentanedioic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic keto acid that has garnered attention primarily as a biomarker for gut dysbiosis, particularly the overgrowth of Candida albicans. While not a central metabolite in human intermediary metabolism, its presence in biological fluids can be indicative of specific microbial activities. This technical guide provides an in-depth exploration of the biological significance of this compound, including its metabolic origins, proposed pathways, and analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the role of this compound in health and disease.

Introduction

This compound (PubChem CID: 68328) is a five-carbon dicarboxylic acid with a ketone group at the third carbon.[1][2] Its chemical formula is C₅H₆O₅, and it has a molecular weight of 146.10 g/mol .[1] It is important to distinguish this compound (β-ketoglutaric acid) from its isomer, α-ketoglutaric acid (2-oxoglutaric acid), a key intermediate in the citric acid (TCA) cycle.[3][4][5] this compound does not play a direct role in this central metabolic pathway.[5]

The primary clinical relevance of this compound lies in its association with the metabolic activity of certain microorganisms, most notably the yeast Candida albicans.[4][6] Elevated levels in urine are often interpreted as an indicator of Candida overgrowth in the gastrointestinal tract.[6][7]

Metabolic Origin and Proposed Biosynthesis

The precise metabolic pathway for the synthesis of this compound in Candida albicans is not yet fully elucidated in scientific literature. However, based on known biochemical reactions and related pathways in fungi, a hypothetical pathway can be proposed. One plausible route involves the metabolism of amino acids or intermediates of the TCA cycle.

A potential precursor could be α-ketoglutarate, a central metabolite in the TCA cycle. Through a series of enzymatic reactions, α-ketoglutarate could be converted to this compound. This hypothetical pathway may involve enzymes such as decarboxylases and hydratases.

Another possibility is its formation from the degradation of aromatic compounds via the 3-oxoadipate (B1233008) pathway, which has been identified in Candida albicans.[8][9] While the direct conversion of a 3-oxoadipate pathway intermediate to this compound has not been described, the structural similarity suggests a possible, yet uncharacterized, enzymatic link.

Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound in Candida albicans.

Proposed Degradation Pathway

The degradation of this compound in microorganisms is also not well-defined. A likely catabolic route would involve decarboxylation, a common reaction for β-keto acids.[10] The uncatalyzed decarboxylation of this compound to acetoacetic acid and carbon dioxide has been studied, and this reaction is catalyzed by transition-metal ions.[11] An enzymatic decarboxylation would likely lead to the formation of acetoacetate, which can then be further metabolized to acetyl-CoA and enter the TCA cycle.[12]

Quantitative Data

The primary quantitative data available for this compound pertains to its concentration in human urine, where it serves as a biomarker.

| Analyte | Matrix | Population | Concentration Range (mmol/mol creatinine) | Reference |

| 3-Oxoglutaric Acid | Urine | General | 0 - 0.31 | [13] |

| 3-Oxoglutaric Acid | Urine | Males < 13 years | 0 - 0.46 | [7] |

Experimental Protocols

The detection and quantification of this compound in biological samples, primarily urine, are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis

This protocol is a composite of standard procedures for urinary organic acid analysis.[1][4][14][15][16]

1. Sample Collection and Preparation:

-

Collect a random urine sample in a sterile, preservative-free container.[4]

-

Store the sample frozen (-20°C or lower) prior to analysis.[4]

-

Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction.[4]

-

Adjust the urine volume to be equivalent to a standard creatinine concentration (e.g., 2 mmol/L).[14]

2. Extraction:

-

To the normalized urine sample, add an internal standard (e.g., a stable isotope-labeled organic acid not present in urine).[4]

-

Acidify the sample with hydrochloric acid (e.g., 6 M HCl).[16]

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[16] Repeat the extraction.

-

Combine the organic phases.

3. Derivatization:

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen.[14]

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[1][14]

-

Heat the mixture (e.g., at 75°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[1]

4. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).[16]

-

Employ a temperature gradient program to separate the TMS-derivatized organic acids. A typical program might start at 80°C and ramp up to 280°C.[1]

-

The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[4]

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acid Analysis

This protocol is a composite based on modern methods for urinary organic acid analysis.[2][17][18][19]

1. Sample Preparation:

-

Thaw frozen urine samples and homogenize.[19]

-

Dilute the urine sample with a solution containing an internal standard (e.g., a stable isotope-labeled analog of this compound). The dilution solution is often an acidic aqueous solution (e.g., 0.1% formic acid in water).[18][19]

-

Centrifuge the diluted sample to remove any particulates.

2. LC Separation:

-

Inject the supernatant onto an LC system.

-

Employ a gradient elution with mobile phases typically consisting of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., 0.1% formic acid).[19]

3. MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.

Conclusion

This compound serves as a valuable, albeit specialized, biomarker in the study of gut microbiota, particularly in relation to Candida albicans. While its direct role in human metabolism is negligible, its detection can provide important clinical insights. Further research is warranted to fully elucidate its biosynthetic and degradative pathways in microorganisms, which could lead to the development of more targeted diagnostic tools and therapeutic strategies for managing gut dysbiosis. The analytical methods outlined in this guide provide a robust framework for the accurate measurement of this intriguing metabolite.

References

- 1. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. metbio.net [metbio.net]

- 5. metabolon.com [metabolon.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic gene clusters encoding the enzymes of two branches of the 3-oxoadipate pathway in the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. The gut microbiota changed by ketogenic diets contribute to glucose intolerance rather than lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. erndim.org [erndim.org]

- 15. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 19. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxopentanedioic Acid: A Key Microbial Metabolic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid that plays a significant role as an intermediate in microbial metabolism. While not a primary fermentation end-product, its transient appearance is crucial in the catabolism of various organic compounds, particularly aromatic hydrocarbons. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, focusing on its involvement in metabolic pathways, available quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, biotechnology, and drug development who are investigating microbial metabolic pathways and their potential applications.

Introduction

This compound (PubChem CID: 68328) is a five-carbon dicarboxylic acid with the chemical formula C₅H₆O₅.[1] In microbial systems, it primarily functions as a key intermediate in the degradation of complex organic molecules, channeling them into central carbon metabolism. Its study provides insights into the metabolic versatility of microorganisms and can inform the engineering of microbial cell factories for bioremediation and the production of value-added chemicals. Notably, its presence has also been linked to dysbiosis in the gut microbiome, where it may serve as a biomarker for the overgrowth of certain microorganisms like Candida albicans.[1]

Microbial Metabolic Pathways Involving this compound

The most well-documented role of this compound in microbial metabolism is as an intermediate in the 3-oxoadipate (B1233008) pathway , a central route for the catabolism of aromatic compounds in various bacteria, including species of Rhodococcus and Pseudomonas.[2][3]

Degradation of Aromatic Compounds in Rhodococcus

Several Rhodococcus species are known for their ability to degrade a wide range of aromatic hydrocarbons, such as o-xylene (B151617).[4] The degradation of these compounds often proceeds through the formation of catechol or substituted catechols, which then undergo ring cleavage to enter the 3-oxoadipate pathway. This compound is a key downstream intermediate in this pathway.

A proposed pathway for the degradation of o-xylene by Rhodococcus sp. strain DK17 involves the initial oxidation of o-xylene to 3,4-dimethylcatechol.[5] This is followed by extradiol ring cleavage, and subsequent enzymatic reactions lead to intermediates that are eventually funneled into the tricarboxylic acid (TCA) cycle. While the complete pathway from 3,4-dimethylcatechol to central metabolites is complex, it is a branch of the broader 3-oxoadipate pathway.

The core of the 3-oxoadipate pathway involves the conversion of catechol or protocatechuate to β-ketoadipyl-CoA, which is then cleaved to form acetyl-CoA and succinyl-CoA. These can then enter the TCA cycle. This compound is a precursor to 3-oxoadipate in some variations of this pathway.

The genes encoding the enzymes of the 3-oxoadipate pathway are often found in gene clusters. In Rhodococcus opacus, a protocatechuate catabolic gene cluster has been identified that includes genes for enzymes of the 3-oxoadipate pathway.[2]

Materials:

-

Rhodococcus sp. strain (e.g., DK17)

-

Mineral Salts Broth (MSB)

-

Aromatic hydrocarbon (e.g., o-xylene)

-

Sterile culture flasks and incubator shaker

Procedure:

-

Prepare MSB medium and sterilize by autoclaving.

-

Inoculate the sterile MSB with a fresh culture of Rhodococcus sp.

-

Incubate the culture at 30°C with shaking (e.g., 200 rpm).

-

Once the culture reaches the exponential growth phase, introduce the aromatic substrate. For volatile compounds like o-xylene, this can be done by adding it to a sterile glass tube placed inside the sealed culture flask, allowing it to be supplied in the vapor phase. [4]5. Continue incubation and collect samples at regular intervals for metabolite analysis.

Extraction of Dicarboxylic Acids from Fermentation Broth

This protocol outlines a general procedure for the extraction of dicarboxylic acids from a microbial fermentation broth.

Materials:

-

Fermentation broth

-

Acid (e.g., HCl) to lower the pH

-

Organic solvent (e.g., ethyl acetate)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Acidify the supernatant to a pH of approximately 2.0 using HCl. [6]3. Extract the acidified supernatant with an equal volume of ethyl acetate (B1210297).

-

Separate the organic phase.

-

Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.

-

Combine the organic phases and evaporate the solvent using a rotary evaporator to concentrate the extracted acids. [6]7. The dried extract can then be redissolved in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This section provides a general framework for developing an HPLC-MS/MS method for the quantification of this compound, based on methods for similar organic acids.

Analytical Workflow

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is suitable for the separation of polar organic acids.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-) is generally preferred for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion. For this compound (m/z 145.02), specific fragment ions would need to be determined through infusion experiments.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation should be optimized for maximum signal intensity.

Quantification:

-

A standard curve should be prepared using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.

-

The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Conclusion and Future Perspectives

This compound is a metabolically significant intermediate in the microbial degradation of aromatic compounds, particularly in bacteria such as Rhodococcus. Its role in the 3-oxoadipate pathway highlights the intricate enzymatic machinery that microorganisms employ to catabolize complex organic molecules. While its function as a degradation intermediate is becoming clearer, its potential as a biosynthetic product and its quantitative contribution to microbial metabolism remain largely unexplored.

Future research should focus on:

-

Elucidating the complete biosynthetic pathways of this compound in various microorganisms, including Candida species.

-

Quantifying the flux through metabolic pathways involving this compound using techniques like 13C-metabolic flux analysis.

-

Developing and validating robust analytical methods for the routine detection and quantification of this compound in complex biological matrices.

-

Investigating the regulatory networks that control the expression of genes involved in this compound metabolism.

A deeper understanding of the microbial metabolism of this compound will not only advance our fundamental knowledge of microbial physiology but also open new avenues for biotechnological applications in bioremediation, biosynthesis of valuable chemicals, and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a protocatechuate catabolic gene cluster from Rhodococcus opacus 1CP: evidence for a merged enzyme with 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View [ouci.dntb.gov.ua]

- 4. Rhodococcus aromaticivorans sp. nov., an o-xylene degrading bacterium, and evidence supporting reclassification of Rhodococcus jostii RHA1 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]

Acetonedicarboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonedicarboxylic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a pivotal dicarboxylic acid in organic synthesis.[1][2] First isolated by Hans von Pechmann, its unique structure, featuring both carboxylic acid and ketone functionalities, renders it a versatile building block for a multitude of complex organic molecules and heterocyclic rings.[1][3][4] This technical guide provides a comprehensive overview of the discovery, historical development of synthesis, detailed experimental protocols, and significant applications of acetonedicarboxylic acid, with a focus on its role in pharmaceutical development.

Discovery and Historical Context

Acetonedicarboxylic acid was first isolated and described by the German chemist Hans von Pechmann.[1] The most common and historically significant method for its preparation involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid.[1][2][3][5][6][7] This foundational synthesis was later modified and optimized by notable chemists including Willstätter, Pfannenstiel, Ingold, and Nickolls, who explored variations in reaction conditions to improve yields and reduce reaction times.[5]

Physicochemical Properties

Acetonedicarboxylic acid is a colorless, crystalline solid.[1][3] It is highly soluble in water and ethanol, sparingly soluble in diethyl ether and ethyl acetate (B1210297), and insoluble in chloroform (B151607) and benzene.[3][8][9] The compound is unstable and decomposes upon melting at approximately 133-138°C.[1][3][9] Due to its instability, it is often prepared for immediate use in subsequent reactions or converted to its more stable esters.[5][10]

Table 1: Physical and Chemical Properties of Acetonedicarboxylic Acid

| Property | Value | References |

| CAS Number | 542-05-2 | [1] |

| Molecular Formula | C5H6O5 | [1][2][6] |

| Molecular Weight | 146.10 g/mol | [1][6] |

| Melting Point | 133-138 °C (decomposes) | [1][3][4][9][11] |

| pKa1 | 3.10 - 3.33 | [1][4][9] |

| pKa2 | 4.27 | [1] |

| Appearance | Colorless to white crystalline powder | [1][3][4] |

| Solubility | Soluble in water and alcohol | [1][3][4][8][9][11] |

Synthesis of Acetonedicarboxylic Acid

The primary route for the synthesis of acetonedicarboxylic acid is the reaction of citric acid with fuming sulfuric acid.[1][2][3][5][6] This process involves both dehydration and decarboxylation of the citric acid molecule. Several variations of this method exist, aiming to optimize yield and reaction time.

Synthesis from Citric Acid using Fuming Sulfuric Acid (Willstätter and Pfannenstiel modification)

This method, a modification of earlier procedures, provides high yields of acetonedicarboxylic acid.[5]

Experimental Protocol:

-

Cooling: 3 kg of fuming sulfuric acid (20% free sulfur trioxide) is placed in a 5-liter round-bottomed flask equipped with a mechanical stirrer and cooled to -5°C using an ice-salt bath.[5]

-

Addition of Citric Acid: 700 g of finely powdered citric acid is added gradually to the stirred, cooled sulfuric acid.[5]

-

Reaction: The temperature is allowed to rise gradually, initiating a vigorous evolution of carbon monoxide. The reaction is controlled by cooling with ice water to prevent excessive frothing. After the initial vigorous reaction subsides, the mixture is maintained at approximately 30°C until gas evolution ceases.[5]

-

Quenching: The reaction mixture is cooled to 0°C, and 2400 g of finely cracked ice is added in portions, keeping the temperature below 10°C initially, then allowing it to rise to 25-30°C.[5]

-

Isolation: The mixture is cooled back to 0°C and filtered rapidly. The collected crystals are pressed to remove excess sulfuric acid.[5]

-

Purification: The crude product is washed with ethyl acetate to yield 450-475 g (85-90% of the theoretical amount) of light gray to white acetonedicarboxylic acid.[5]

Table 2: Summary of a Typical Synthesis of Acetonedicarboxylic Acid from Citric Acid

| Reactant | Amount | Moles |

| Citric Acid (anhydrous) | 700 g | 3.64 |

| Fuming Sulfuric Acid (20% SO3) | 3 kg (1555 cc) | - |

| Product | Amount | Yield |

| Acetonedicarboxylic Acid | 450-475 g | 85-90% |

Data sourced from Organic Syntheses, Coll. Vol. 1, p.10 (1941).[5]

Alternative Synthesis Methods

While the reaction of citric acid with fuming sulfuric acid is the most established method, other synthetic routes have been explored:

-

Oxidation of Citric Acid with Hydrogen Peroxide: A method using 30% hydrogen peroxide with a catalyst has been reported to produce acetonedicarboxylic acid with a yield of 97%.[12]

-

Reaction of Ketene (B1206846) with Phosgene (B1210022): This process produces acetonedicarboxylic acid esters by reacting phosgene with an excess of ketene in a solvent, followed by reaction with an alcohol.[13]

-

From 2-methoxypropane-1,3-dicarboxylic acid: A multi-step process involving lead tetraacetate and zinc oxalate (B1200264) has been described, reporting a high yield of 98.2%.[6]

Key Chemical Reactions and Applications

Acetonedicarboxylic acid's bifunctional nature allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Robinson Tropinone (B130398) Synthesis

One of the most notable applications of acetonedicarboxylic acid is in the Robinson tropinone synthesis, a classic example of a biomimetic synthesis. This reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid to form tropinone, a precursor to atropine (B194438) and other alkaloids.

Caption: Robinson Tropinone Synthesis Pathway.

Weiss-Cook Reaction

Acetonedicarboxylic acid is also a key reactant in the Weiss-Cook reaction, which is used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[1][3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.

Caption: Weiss-Cook Reaction Workflow.

Other Applications

-

Heterocyclic Synthesis: It is a precursor for the synthesis of various heterocyclic compounds.[1][2][3][4]

-

Pharmaceutical Intermediates: Acetonedicarboxylic acid and its derivatives are used in the synthesis of pharmaceuticals, including benzodiazepines and inhibitors of the hepatitis C virus polymerase.[3][4]

-

Coumarin (B35378) Synthesis: It reacts with phenols under acidic conditions in the Pechmann condensation to form coumarin derivatives.[1][14]

Stability and Storage

Acetonedicarboxylic acid is an unstable compound that gradually decomposes upon standing.[5] For longer-term storage, it should be kept under anhydrous conditions, for instance, over phosphorus pentoxide (P2O5).[1][9] Alternatively, it can be converted to its more stable esters, such as diethyl acetonedicarboxylate.[1][15]

Conclusion

Acetonedicarboxylic acid remains a compound of significant interest in organic and medicinal chemistry. Its discovery and the subsequent development of its synthesis have provided chemists with a powerful tool for the construction of complex molecular architectures. The detailed experimental protocols and an understanding of its chemical reactivity outlined in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block.

References

- 1. chemcess.com [chemcess.com]

- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]

- 4. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Citric acid - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. Acetonedicarboxylic Acid [drugfuture.com]

- 10. youtube.com [youtube.com]

- 11. chemodex.com [chemodex.com]

- 12. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]

- 13. US3773821A - Process for the production of acetonedicarboxylic acid esters - Google Patents [patents.google.com]

- 14. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

3-Oxoglutaric Acid: An In-Depth Technical Guide to its Role as a Biomarker for Gut Dysbiosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gut dysbiosis, an imbalance in the intestinal microbiome, is increasingly implicated in a wide range of chronic diseases. The identification of reliable, non-invasive biomarkers is crucial for diagnosing this condition and for monitoring therapeutic interventions. 3-Oxoglutaric acid, a dicarboxylic acid detected in urine, has emerged as a promising biomarker for gut dysbiosis, particularly for the overgrowth of yeast and other fungal species such as Candida albicans. This technical guide provides a comprehensive overview of 3-oxoglutaric acid, its metabolic origins, its proposed mechanism of action, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in leveraging this biomarker in their work.

Introduction to 3-Oxoglutaric Acid

3-Oxoglutaric acid, also known as acetonedicarboxylic acid, is an organic acid that is not a direct intermediate of human central energy metabolism, unlike its isomer, 2-oxoglutaric acid (alpha-ketoglutarate), which is a key component of the Krebs cycle.[1][2] Its presence in urine at elevated levels is considered an indicator of microbial overgrowth in the gastrointestinal (GI) tract.[3] Specifically, it has been linked to the metabolic activity of yeast, including various Candida species.[1][3]

The clinical utility of 3-oxoglutaric acid as a biomarker lies in its potential to non-invasively signal a disruption in the gut microbial ecosystem. This can be particularly valuable in the context of a variety of health conditions associated with gut dysbiosis, such as inflammatory bowel disease (IBD), myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), and neurodevelopmental disorders.[3]

Metabolic Origin and Signaling Pathways

Microbial Production of 3-Oxoglutaric Acid

The primary source of urinary 3-oxoglutaric acid is believed to be the metabolic activity of certain gut microorganisms, particularly yeast.[1] While the precise metabolic pathways are not fully elucidated, it is hypothesized that these microorganisms can produce 3-oxoglutaric acid from the breakdown of amino acids like lysine (B10760008) and tryptophan.[4]

Epigenetic Regulation: Inhibition of TET Enzymes

Beyond its role as a microbial metabolite, 3-oxoglutaric acid has been suggested to have a potential role in host epigenetic regulation through the inhibition of Ten-Eleven Translocation (TET) enzymes.[2][5] TET enzymes are α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC).[3]

The structural similarity of 3-oxoglutaric acid to the TET enzyme co-substrate, α-ketoglutarate (2-oxoglutaric acid), allows it to act as a competitive inhibitor.[3] By binding to the active site of TET enzymes, 3-oxoglutaric acid can block the binding of α-ketoglutarate, thereby inhibiting the enzymatic conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and subsequent demethylation steps. This inhibition can lead to alterations in DNA methylation patterns and gene expression.

Quantitative Data

Urinary concentrations of 3-oxoglutaric acid are typically reported relative to creatinine (B1669602) to account for variations in urine dilution. While extensive peer-reviewed studies with large cohorts are limited, data from clinical laboratories providing organic acid testing offer reference ranges. It is important to note that these ranges can vary between laboratories.

| Analyte | Population | Urinary Concentration (mmol/mol creatinine) | Source |

| 3-Oxoglutaric Acid | Adults | 0 - 0.31 | [2] |

| 3-Oxoglutaric Acid | Males < 13 years | 0 - 0.46 | [6] |

Elevated levels of 3-oxoglutaric acid are suggestive of a yeast/fungal overgrowth in the gastrointestinal tract.[3]

Experimental Protocols

The quantification of 3-oxoglutaric acid in urine is typically performed as part of a broader urinary organic acid profile using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The general workflow for urinary organic acid analysis involves sample preparation, instrumental analysis, and data processing.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of urinary organic acids. The following is a generalized protocol.

1. Sample Preparation:

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to a defined volume of urine (often normalized to creatinine concentration) to correct for variations in sample processing and instrument response.

-

Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate. This step separates the organic acids from the aqueous matrix.

-

Derivatization: To increase their volatility for GC analysis, the extracted organic acids are chemically modified through derivatization. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[7]

2. Instrumental Analysis:

-

Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The different organic acids are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound.

3. Data Analysis:

-

Compound Identification: 3-Oxoglutaric acid is identified by comparing its retention time and mass spectrum to that of a known standard.

-

Quantification: The concentration of 3-oxoglutaric acid is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers an alternative with often simpler sample preparation and high sensitivity and specificity.

1. Sample Preparation:

-

Dilution: A "dilute-and-shoot" approach is common, where the urine sample is simply diluted with a suitable solvent (e.g., an acidic aqueous solution) containing an internal standard.[8]

-

Derivatization (Optional): In some methods, derivatization may be used to improve chromatographic separation and ionization efficiency.[9]

2. Instrumental Analysis:

-

Liquid Chromatograph: The prepared sample is injected into the LC system. The organic acids are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their polarity and interaction with the column's stationary and mobile phases.

-

Tandem Mass Spectrometer: The eluting compounds are ionized (e.g., by electrospray ionization) and enter the tandem mass spectrometer. In a targeted analysis, a specific precursor ion for 3-oxoglutaric acid is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.

3. Data Analysis:

-

Compound Identification and Quantification: 3-Oxoglutaric acid is identified by its specific precursor-to-product ion transition and retention time. Quantification is achieved by comparing the peak area of this transition to that of an internal standard and using a calibration curve.

Clinical Significance and Future Directions

Elevated urinary 3-oxoglutaric acid is a valuable indicator of potential gut dysbiosis, particularly fungal overgrowth. Its measurement can aid in the diagnosis of this condition and can be used to monitor the effectiveness of therapeutic interventions such as antifungal treatments, probiotics, and dietary modifications.[3]

Further research is needed to establish more precise quantitative correlations between urinary 3-oxoglutaric acid levels and the abundance of specific microbial species in the gut. Additionally, elucidating the complete metabolic pathway of its production by gut microbes will provide deeper insights into its role in the host-microbiome interaction. Investigating the downstream effects of TET enzyme inhibition by 3-oxoglutaric acid in the context of gut health and associated systemic conditions is another important area for future exploration.

Conclusion

3-Oxoglutaric acid is a promising, non-invasive biomarker for gut dysbiosis with particular relevance to fungal overgrowth. Its analysis via urinary organic acid profiling provides a window into the metabolic activity of the gut microbiome. For researchers and drug development professionals, 3-oxoglutaric acid represents a valuable tool for patient stratification, therapeutic monitoring, and for gaining a deeper understanding of the complex interplay between the gut microbiome and host health. As our understanding of the microbiome's role in health and disease continues to grow, biomarkers like 3-oxoglutaric acid will become increasingly important in the development of personalized and targeted therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Oxoglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mosaicdx.com [mosaicdx.com]

- 5. 3-Oxoglutaric Acid | Rupa Health [rupahealth.com]

- 6. 3-Oxoglutaric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. erndim.org [erndim.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxopentanedioic Acid: A Technical Overview of its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or 3-oxoglutaric acid, is a dicarboxylic acid with the chemical formula C₅H₆O₅. It serves as a valuable building block in organic synthesis and is recognized as a microbial metabolite.[1] Its utility in the synthesis of various compounds, including pharmaceuticals, underscores the importance of understanding its solid-state properties, particularly its crystal structure and morphology. This technical guide provides a comprehensive summary of the available data on the crystal structure and morphology of this compound, alongside relevant experimental protocols.

Physicochemical Properties

This compound is typically a white to light yellow or light orange crystalline powder.[2] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₅ | [2] |

| Molecular Weight | 146.10 g/mol | |

| Melting Point | 133-138 °C (with decomposition) | [3][4] |

| Appearance | White to light yellow/orange crystalline powder | [2] |

| Solubility | Soluble in water. | [3] |

Crystal Structure and Morphology

The morphology of this compound is described as crystalline, appearing as a powder.[2][4] This suggests that under typical laboratory conditions, it exists as a multitude of small crystals.

Experimental Protocols

While a specific, detailed experimental protocol for the single-crystal growth and subsequent X-ray diffraction analysis of this compound is not available in the surveyed literature, a general methodology for its synthesis and purification by crystallization has been reported. This procedure can be adapted to obtain crystals suitable for structural analysis.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reaction of citric acid with fuming sulfuric acid.[6] The crude product can then be purified by crystallization.

Experimental Workflow for Synthesis and Purification:

References

- 1. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trioxoglutaric acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Human Metabolome Database: Showing metabocard for 3-Oxoglutaric acid (HMDB0013701) [hmdb.ca]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]

Spectroscopic Profile of 3-Oxoglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxoglutaric acid (also known as acetonedicarboxylic acid), a molecule of significant interest in metabolic research and as a building block in chemical synthesis. This document collates available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Data Source |

| ~3.5 (Predicted) | Singlet | 4H | CH₂ | Predicted ¹H NMR Spectra |

Note: The predicted spectrum in D₂O suggests a single peak for the four equivalent protons of the methylene (B1212753) groups.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Data Source |

| ~45 (Predicted) | CH₂ | Predicted ¹³C NMR Spectra |

| ~175 (Predicted) | C=O (Carboxyl) | Predicted ¹³C NMR Spectra |

| ~205 (Predicted) | C=O (Ketone) | Predicted ¹³C NMR Spectra |

Infrared (IR) Spectroscopy

Characteristic absorption bands for 3-oxoglutaric acid are predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |

| 1700-1725 | C=O (Carboxylic Acid) | Stretching |

| ~1715 | C=O (Ketone) | Stretching |

| 1200-1300 | C-O (Carboxylic Acid) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 3-oxoglutaric acid is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Ion | Fragmentation Pathway | Data Source |

| 146.0215 | [M]⁺ | Molecular Ion | Predicted Mass Spectra |

| 101 | [M-COOH]⁺ | Loss of a carboxyl group | Predicted Mass Spectra |

| 58 | [M-2COOH]⁺ | Loss of both carboxyl groups | Predicted Mass Spectra |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-oxoglutaric acid are provided below. These are based on standard methodologies for similar small organic acids.

Synthesis of 3-Oxoglutaric Acid

A common and reliable method for the synthesis of 3-oxoglutaric acid is the decarbonylation and dehydration of citric acid using fuming sulfuric acid. A detailed procedure can be found in Organic Syntheses.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3-oxoglutaric acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-